molecular formula C20H24ClN3O4S B4018479 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide

Cat. No. B4018479
M. Wt: 437.9 g/mol
InChI Key: OSMLDTPHHPBHGK-UHFFFAOYSA-N
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Description

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide represents a compound of significant interest in the field of organic chemistry due to its complex structure and potential biological activities. The interest in such molecules arises from their diverse chemical reactions, physical and chemical properties, and synthesis methods, contributing to various applications in chemical research and development.

Synthesis Analysis

The synthesis of complex organic molecules like 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide often involves multi-step reactions including chlorination, oxidation, ammonolysis, and condensation of sulfonamides with heterocyclic carbimidates. An example includes the synthesis of related compounds through chlorination, optimizing process conditions such as reaction temperature and reagents ratio for maximum yield and purity (Zhang Zho, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific features such as heterocyclic systems, imide formation, and the ability of the molecule to adopt various conformations. Studies on related molecules have demonstrated the impact of molecular structure on the compound's properties and reactivity, highlighting the importance of molecular design in synthesis (P. Mocilac & J. Gallagher, 2013).

Chemical Reactions and Properties

The chemical reactivity of such benzamide derivatives can be influenced by the presence of substituents on the benzene ring, affecting reactions like aminolysis, cyclization, and interaction with sulfur dioxide. These reactions are crucial for modifying the compound's chemical properties for specific applications (L. I. Kas’yan et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and for its formulation for specific uses. The synthesis and crystal structure investigations provide insights into the compound's stability and solubility (L. Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties such as acidity, basicity, reactivity with other chemical groups, and the potential for forming hydrogen bonds are critical for the compound's application in chemical syntheses and potential biological activity. Investigations into substituted benzamide derivatives have shed light on these aspects, contributing to a deeper understanding of their chemical behavior (T. Romero & Angela Margarita, 2008).

properties

IUPAC Name

2-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-13(2)22-20(26)16-7-5-6-8-18(16)23-19(25)12-24(29(4,27)28)15-10-9-14(3)17(21)11-15/h5-11,13H,12H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMLDTPHHPBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
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2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
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2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
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2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
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2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
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2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide

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